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Compound of Interest

Compound Name: 1-(Aminomethyl)cyclopropanol

Cat. No.: B1280185

An In-Depth Technical Guide to 1-(Aminomethyl)cyclopropanol: Properties, Synthesis, and
Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that
confer advantageous pharmacological properties is paramount. Among these, strained ring
systems have garnered significant interest, with the cyclopropane moiety emerging as a
uniquely powerful tool in drug design. This guide provides a comprehensive technical overview
of 1-(Aminomethyl)cyclopropanol, a bifunctional building block featuring a strained three-
membered ring, a primary amine, and a tertiary alcohol.

The intrinsic properties of the cyclopropane ring—such as its rigid, three-dimensional structure
and unique electronic character—allow it to serve as a versatile bioisostere for other chemical
groups, enhancing metabolic stability and locking ligands into conformations favorable for
binding.[1] 1-(Aminomethyl)cyclopropanol leverages these benefits, offering chemists a
compact and functionally dense starting material for creating sophisticated molecular
architectures. Its documented utility as a precursor to potent enzyme inhibitors and its potential
in developing new therapeutic agents make it a compound of significant interest.[2][3][4]

This document serves as a resource for researchers, scientists, and drug development
professionals, consolidating the essential physicochemical properties, synthetic methodologies,
safety protocols, and key applications of 1-(Aminomethyl)cyclopropanol to facilitate its
effective use in the laboratory and accelerate innovation.
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Part 1: Physicochemical Properties and

Characterization

A thorough understanding of a compound's physical and chemical properties is the foundation

of its successful application. This section details the core attributes and analytical profile of 1-

(Aminomethyl)cyclopropanol.

Core Compound Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific

communication.

Identifier Data Source(s)
Molecular Formula CaHsNO 31516171
Molecular Weight 87.12 g/mol [31[5][6][8]
CAS Number 74592-33-9 [2][5][6]1[8]
1-(aminomethyl)cyclopropan-1-
IUPAC Name I( Yheycloprop [31[8]
o
1-(Aminomethyl)-1-
Common Synonyms [2][3]

cyclopropanol

SMILES

OC1(CN)CC1

[6]

InChl Key

JXJORHGRCCODBV-
UHFFFAOYSA-N

[3151€]

Physical and Chemical Data

The compound's physical properties dictate its handling, storage, and reaction conditions.
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Property Value Source(s)
Appearance Liquid or Solid/Semi-solid [319]
Boiling Point 153.7 °C at 760 mmHg [2][3]
Density 1.186 g/cm3 [2][3]

Flash Point 46.7 °C [2]
Solubility Soluble in water (804 g/L at 25 7]

°C)
pKa (Predicted) 12.99 + 0.20 [21[7]
LogP -0.53 [6]

Analytical Characterization Protocols

Rigorous analytical validation is essential to confirm the identity, structure, and purity of 1-
(Aminomethyl)cyclopropanol. The primary amine and tertiary alcohol on the strained
cyclopropane ring provide distinct spectroscopic signatures.

o Causality: *H and 3C NMR are indispensable for confirming the integrity of the cyclopropane
ring and the presence of the aminomethyl and hydroxyl functional groups. The highly
strained and symmetric nature of the cyclopropane ring results in characteristic chemical
shifts for its protons and carbons.

o Methodology:

o Prepare a sample by dissolving 5-10 mg of 1-(Aminomethyl)cyclopropanol in an
appropriate deuterated solvent (e.g., DMSO-ds or D20).

o Acquire a *H NMR spectrum. Expect to see signals corresponding to the two
diastereotopic protons of the -CHz- group in the aminomethyl substituent, the four protons
of the cyclopropane ring (often appearing as complex multiplets), and exchangeable
protons from the -NHz and -OH groups. A known *H NMR spectrum is available for
reference.[10]
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o Acquire a 13C NMR spectrum. Key signals will include the quaternary carbon of the
cyclopropane ring bonded to -OH and -CHz2NHz, the methylene carbon of the aminomethyl
group, and the two equivalent methylene carbons forming the cyclopropane ring.

o Analyze the chemical shifts, integration values, and coupling patterns to confirm the
structure.

o Causality: Reverse-phase HPLC is the standard method for assessing the purity of small
organic molecules. It separates the target compound from starting materials, byproducts,
and degradation products based on polarity.

o Methodology:

o Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% trifluoroacetic acid in
water) and Mobile Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

o Column: Use a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um particle
size).

o Gradient Elution: Run a gradient from 5% to 95% Mobile Phase B over 15-20 minutes at a
flow rate of 1.0 mL/min.

o Detection: Use a UV detector, monitoring at a wavelength where potential impurities might
absorb (e.g., 210 nm), as the compound itself lacks a strong chromophore.

o Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak
divided by the total area of all peaks. Commercial batches typically report purities of 95%
or higher.[8]

o Causality: Mass spectrometry provides definitive confirmation of the compound's molecular
weight, validating its elemental composition.[5]

o Methodology:

o Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or
acetonitrile/water).
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o Introduce the sample into the mass spectrometer using an appropriate ionization
technique, such as Electrospray lonization (ESI).

o Operate in positive ion mode to detect the protonated molecule [M+H]*.

o Confirm the presence of a peak at m/z corresponding to the expected mass (87.12 +
1.008 = 88.13).

o For higher confidence, use a high-resolution mass spectrometer to confirm the exact
mass, which should align with the calculated value for CaH10NO™*.

Part 2: Synthesis and Safe Handling

The practical utility of 1-(Aminomethyl)cyclopropanol is dependent on both its efficient
synthesis and a clear understanding of its handling and storage requirements.

Synthetic Strategy: A General Overview

The synthesis of 1-(Aminomethyl)cyclopropanol can be approached through several routes.
One established method involves the saponification of 1-acylamino-cyclopropane carboxylic
acid esters.[5] This pathway leverages readily available starting materials and established
chemical transformations.

(1] Cycloaddition

a-Acylamino-acrylic Acid Ester

1-Acylamino-cyclopropane
Carboxylic Acid Ester

— 2] Pyrolysis anonification
[ ] 161 Furer Comersion 7[ e ] , ( j
Aqueous Alkali (NaOH/KOH)

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of 1-(Aminomethyl)cyclopropanol.
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o Causality: This multi-step synthesis builds the cyclopropane ring via a pyrazoline
intermediate, followed by functional group manipulations to yield the final product. Each step
is a well-understood organic reaction.

o Methodology:

o Step 1: Pyrazoline Formation: React an a-acylamino-acrylic acid ester with diazomethane.
This [3+2] cycloaddition reaction forms a pyrazoline ring system. Self-Validation: Monitor
the disappearance of the starting materials by TLC or LC-MS.

o Step 2: Cyclopropane Formation: Pyrolyze the pyrazoline intermediate. The thermal
decomposition extrudes nitrogen gas (N2) to yield the corresponding 1-acylamino-
cyclopropane-carboxylic acid ester. Self-Validation: Confirm the formation of the
cyclopropane ring and loss of the pyrazoline moiety via NMR.

o Step 3: Saponification: Hydrolyze the ester using an aqueous solution of an alkali metal
hydroxide, such as NaOH or KOH, at elevated temperatures (70-150 °C).[5] This step
yields the carboxylate salt. Self-Validation: Verify the conversion of the ester to a
carboxylic acid (or its salt) by IR spectroscopy (disappearance of ester C=0 stretch,
appearance of carboxylate stretch).

o Step 4: Conversion to Final Product: The resulting amino acid derivative is then converted
to 1-(Aminomethyl)cyclopropanol through standard functional group transformations,
such as reduction of the carboxylic acid to an alcohol.

o Purification: Purify the final product using techniques such as column chromatography or
distillation to achieve the desired purity (>95%).

Safety, Storage, and Handling

Proper handling procedures are mandatory to ensure laboratory safety and maintain the
compound's integrity.
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Hazard Category Details Source(s)
GHS Pictogram GHSO07 (Exclamation Mark) [6]
Signal Word Warning [6][9]

H302: Harmful if
swallowed.H315: Causes skin

Hazard Statements irritation.H319: Causes serious  [6][9]
eye irritation.H335: May cause

respiratory irritation.

P261: Avoid breathing
dust/fume/gas/mist/vapors/spr
ay.P280: Wear protective
gloves/eye protection/face
] protection.P305+P351+P338:
Precautionary Statements ] ] [6][11]
IF IN EYES: Rinse cautiously
with water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.

o Causality: The compound is classified as harmful and an irritant, necessitating measures to
prevent ingestion, inhalation, and contact with skin or eyes.

o Methodology:
o Engineering Controls: Handle the compound in a well-ventilated chemical fume hood.

o Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves, and
chemical safety goggles.

o Dispensing: For solids, use a spatula in a draft-free environment. For liquids, use a
calibrated pipette or syringe.

o Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite or sand),
collect in a sealed container, and dispose of as hazardous chemical waste.[12]
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o First Aid:

Skin Contact: Immediately wash the affected area with plenty of soap and water.[12]

Eye Contact: Flush eyes with water for at least 15 minutes, holding eyelids open.[12]

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical
attention.[7][12]

Inhalation: Move the person to fresh air.[12]

To ensure stability and prevent degradation, store 1-(Aminomethyl)cyclopropanol under an
inert atmosphere (nitrogen or argon) at 2—8 °C, protected from light.[2][6][9]

Part 3: Applications in Research and Drug
Development

The unique structural combination of 1-(Aminomethyl)cyclopropanol makes it a valuable
asset in the design of new therapeutics.

The Cyclopropyl Moiety: A Privileged Scaffold in
Medicinal Chemistry

The cyclopropane ring is not merely a linker but an active contributor to a molecule's
pharmacodynamic and pharmacokinetic profile.

» Conformational Rigidity: Unlike a flexible alkyl chain, the cyclopropane ring locks the
attached functional groups into a well-defined spatial orientation. This pre-organization can
reduce the entropic penalty of binding to a biological target, thereby enhancing potency.[1]

o Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in
alkanes, making the ring resistant to metabolic oxidation by cytochrome P450 enzymes.[1]
This often leads to an increased in vivo half-life and improved bioavailability.

» Bioisosterism: The cyclopropyl group can act as a bioisostere for other chemical groups,
such as a double bond or a phenyl ring, offering similar spatial properties but with different
electronic and metabolic characteristics.
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Caption: Conformational rigidity of the cyclopropyl scaffold enhances receptor binding.

Application in the Synthesis of FLAP Inhibitors

A primary and well-documented application of 1-(Aminomethyl)cyclopropanol is as a key
reactant in the preparation of inhibitors for the 5-lipoxygenase-activating protein (FLAP).[2][3][4]

e Mechanism and Therapeutic Rationale: FLAP is an integral membrane protein essential for
the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. By inhibiting
FLAP, the production of leukotrienes is blocked, offering a therapeutic strategy for
inflammatory diseases such as asthma and atherosclerosis.

e Role of the Building Block: In FLAP inhibitors, the 1-(Aminomethyl)cyclopropanol core
often serves as a central scaffold. The hydroxyl group can engage in critical hydrogen-
bonding interactions within the protein's active site, while the aminomethyl group provides a
vector for attaching other pharmacophoric elements to optimize potency and selectivity.
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Caption: Simplified signaling pathway showing FLAP's role in leukotriene synthesis.

Emerging Therapeutic Research

Beyond FLAP inhibition, the unique structure of 1-(Aminomethyl)cyclopropanol and its
derivatives makes them attractive candidates for broader biological investigation.

+ Enzyme Inhibition: The primary amine and hydroxyl group are classic pharmacophoric
features capable of forming hydrogen bonds and electrostatic interactions within enzyme
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active sites. This makes the scaffold a promising starting point for designing inhibitors
against various enzyme classes, such as proteases or kinases.[5]

e Anticancer and Antimicrobial Potential: Preliminary research has indicated that derivatives of
this compound may possess anticancer, antimicrobial, and antiviral properties.[5] For
instance, certain derivatives have been shown to delay tumor growth in animal models,
highlighting their potential as alternatives to traditional chemotherapeutics.[5]

Conclusion

1-(Aminomethyl)cyclopropanol stands out as a highly valuable and versatile building block
for chemical and pharmaceutical research. Its defining features—a conformationally restricted
cyclopropane ring, a nucleophilic primary amine, and a hydrogen-bonding hydroxyl group—
provide a powerful combination for constructing novel, potent, and metabolically stable
molecules. From its established role in the synthesis of anti-inflammatory FLAP inhibitors to its
emerging potential in oncology and anti-infective research, this compound offers a rich platform
for discovery. By adhering to the detailed analytical, synthetic, and safety protocols outlined in
this guide, researchers can effectively harness the potential of 1-
(Aminomethyl)cyclopropanol to drive the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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